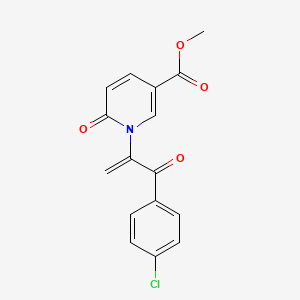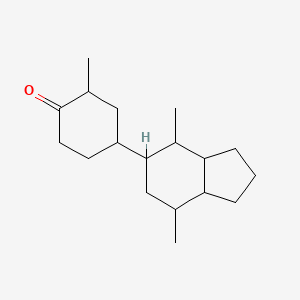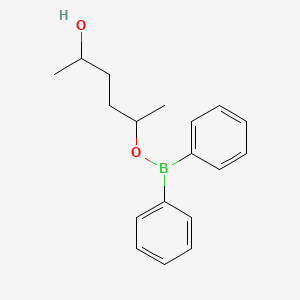
2-Diphenylboryloxy-5-hydroxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylboryloxy-5-hydroxyhexane is an organic compound that features a boron atom bonded to two phenyl groups and an oxygen atom, which is further connected to a hexane chain with a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylboryloxy-5-hydroxyhexane typically involves the reaction of diphenylborinic acid with a suitable hexane derivative. One common method is the reaction of diphenylborinic acid with 5-hydroxyhexan-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylboryloxy-5-hydroxyhexane can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups attached to the boron atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-diphenylboryloxy-5-oxohexane.
Reduction: Formation of this compound derivatives with different alcohol groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Diphenylboryloxy-5-hydroxyhexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Diphenylboryloxy-5-hydroxyhexane involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylborinic acid: A precursor in the synthesis of 2-Diphenylboryloxy-5-hydroxyhexane.
5-Hydroxyhexan-2-one: Another precursor used in the synthesis.
Phenylboronic acid: Shares similar boron chemistry but lacks the hexane chain.
Uniqueness
This compound is unique due to the combination of its boron-containing moiety and the hexane chain with a hydroxyl group
Properties
CAS No. |
115169-08-9 |
|---|---|
Molecular Formula |
C18H23BO2 |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
5-diphenylboranyloxyhexan-2-ol |
InChI |
InChI=1S/C18H23BO2/c1-15(20)13-14-16(2)21-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,20H,13-14H2,1-2H3 |
InChI Key |
JNGGDLCNNDFLOW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


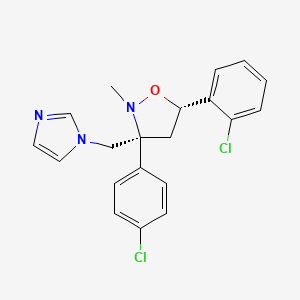
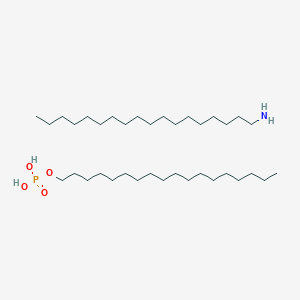

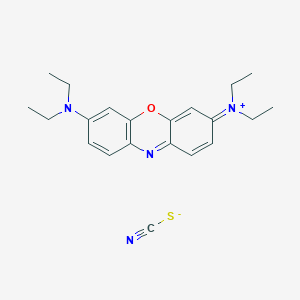


![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
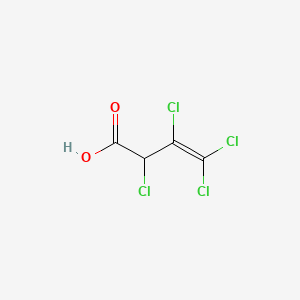
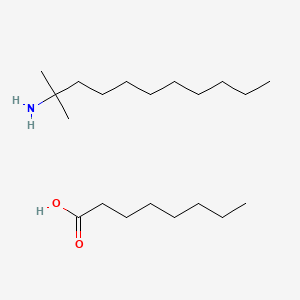
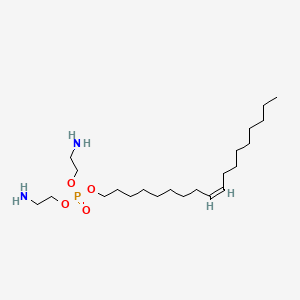
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
